![molecular formula C19H17NO2 B14307230 4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol CAS No. 113381-79-6](/img/structure/B14307230.png)
4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is a chemical compound characterized by the presence of a pyridine ring and two phenol groups attached to an ethane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol typically involves the reaction of 4-chloromethylpyridine with phenol under basic conditions. The reaction is carried out in a solvent such as ethanol, with potassium hydroxide (KOH) as the base. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Piperidine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with enzymes, inhibiting their activity. The pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of an ethane backbone.
4,4’-Ethylidenediphenol: Similar structure but with an ethylidene group instead of a pyridine ring.
Uniqueness
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is unique due to the presence of both pyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Eigenschaften
CAS-Nummer |
113381-79-6 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-1-pyridin-4-ylethyl]phenol |
InChI |
InChI=1S/C19H17NO2/c1-19(16-10-12-20-13-11-16,14-2-6-17(21)7-3-14)15-4-8-18(22)9-5-15/h2-13,21-22H,1H3 |
InChI-Schlüssel |
FGXMGGGZWVTYOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


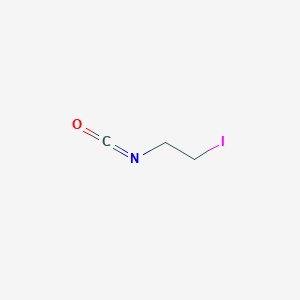
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

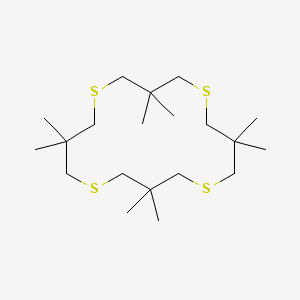
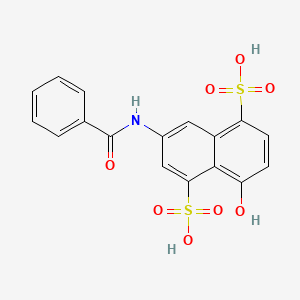

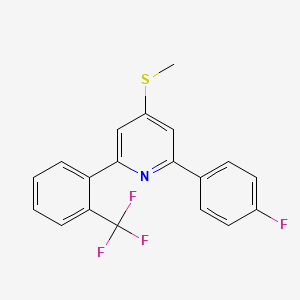
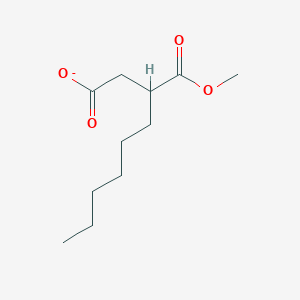
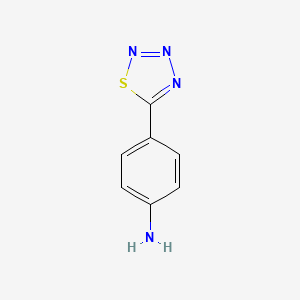

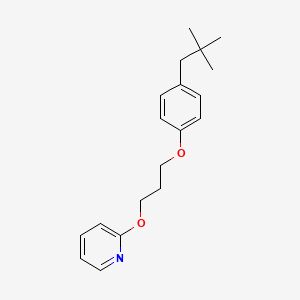

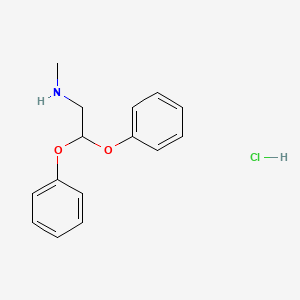
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
